4-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide 4-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16384889
InChI: InChI=1S/C20H16N4O3S/c1-12-16(19-22-17(24-27-19)13-6-4-3-5-7-13)28-20(21-12)23-18(25)14-8-10-15(26-2)11-9-14/h3-11H,1-2H3,(H,21,23,25)
SMILES:
Molecular Formula: C20H16N4O3S
Molecular Weight: 392.4 g/mol

4-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide

CAS No.:

Cat. No.: VC16384889

Molecular Formula: C20H16N4O3S

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide -

Specification

Molecular Formula C20H16N4O3S
Molecular Weight 392.4 g/mol
IUPAC Name 4-methoxy-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C20H16N4O3S/c1-12-16(19-22-17(24-27-19)13-6-4-3-5-7-13)28-20(21-12)23-18(25)14-8-10-15(26-2)11-9-14/h3-11H,1-2H3,(H,21,23,25)
Standard InChI Key WXLGOULPTPVGHV-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC=CC=C4

Introduction

The compound 4-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic molecule featuring diverse functional groups, including methoxy, phenyl, oxadiazole, and thiazole. This compound is of interest in medicinal chemistry due to its unique structural features and potential biological activity.

Synthesis and Chemical Behavior

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole and oxadiazole rings. These rings are crucial for the compound's biological activity and chemical reactivity. The synthesis process may involve condensation reactions, cyclization, and coupling reactions to assemble the complex structure.

StepReaction TypeReagentsProduct
1CondensationThiazole precursor, oxadiazole precursorIntermediate 1
2CyclizationIntermediate 1, benzamide precursorIntermediate 2
3CouplingIntermediate 2, phenyl groupFinal Compound

Biological Activity and Potential Applications

This compound has shown promise in various biological studies, particularly in medicinal chemistry. The presence of the oxadiazole and thiazole rings contributes to its potential antiproliferative and other pharmacological activities. Thiazole and oxazole derivatives are known for their antiproliferative effects, making them candidates for cancer treatment research .

Biological ActivityPotential Application
AntiproliferativeCancer treatment
Anti-inflammatoryInflammatory diseases
AntimicrobialInfections

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